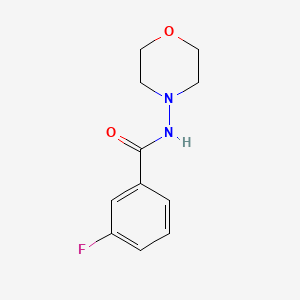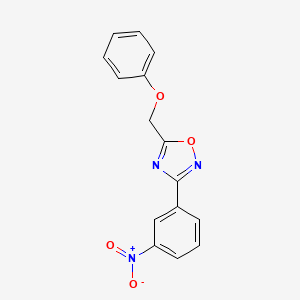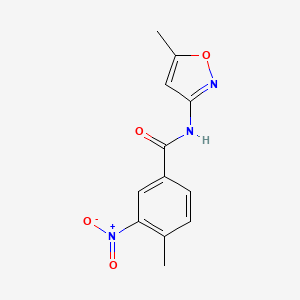
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MNI-1 and is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. In
Mechanism of Action
MNI-1 is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process.
Biochemical and Physiological Effects:
MNI-1 has been shown to have significant biochemical and physiological effects. The compound has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MNI-1 has several advantages and limitations for lab experiments. The compound is a potent inhibitor of PARP-1 and has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the research on MNI-1. The compound has potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound to enhance its efficacy in lab experiments. Additionally, the compound can be further tested in preclinical and clinical trials to determine its safety and efficacy in humans. Further research can also focus on identifying other potential applications of the compound in various fields.
Conclusion:
In conclusion, 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a potent inhibitor of PARP-1 and has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound, identifying other potential applications, and conducting preclinical and clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of MNI-1 involves a series of chemical reactions that result in the formation of the final product. The synthesis process begins with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The 3-nitrobenzoyl chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide.
Scientific Research Applications
MNI-1 has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to be a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. MNI-1 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-3-4-9(6-10(7)15(17)18)12(16)13-11-5-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVRIZSTJBNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
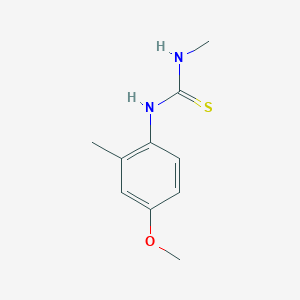
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
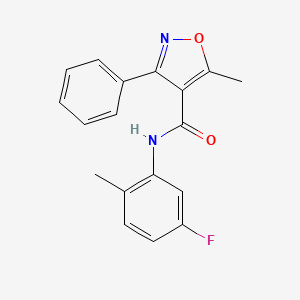
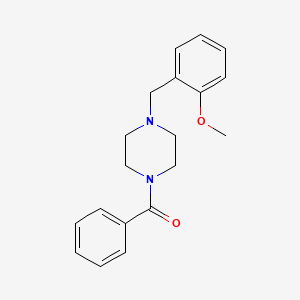
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
